molecular formula C15H15ClN4O3S2 B11089719 N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)thiophene-2-carboxamide

N-({3-[(2-chloro-4-nitrophenyl)amino]propyl}carbamothioyl)thiophene-2-carboxamide

Cat. No.: B11089719
M. Wt: 398.9 g/mol
InChI Key: OGYQRBNDJNYTTL-UHFFFAOYSA-N
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Description

N-[3-(2-Chloro-4-nitroanilino)propyl]-N’-(2-thienylcarbonyl)thiourea is a complex organic compound characterized by its unique chemical structure, which includes a thiourea group, a nitroaniline moiety, and a thienylcarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(2-Chloro-4-nitroanilino)propyl]-N’-(2-thienylcarbonyl)thiourea typically involves multiple steps. One common method starts with the preparation of 2-chloro-4-nitroaniline, which is then reacted with propylamine to form the intermediate N-(2-chloro-4-nitroanilino)propylamine. This intermediate is further reacted with thiophosgene to introduce the thiourea group, followed by the addition of 2-thienylcarbonyl chloride to complete the synthesis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(2-Chloro-4-nitroanilino)propyl]-N’-(2-thienylcarbonyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium methoxide or other strong nucleophiles in an organic solvent.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[3-(2-Chloro-4-nitroanilino)propyl]-N’-(2-thienylcarbonyl)thiourea has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(2-Chloro-4-nitroanilino)propyl]-N’-(2-thienylcarbonyl)thiourea involves its interaction with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The nitroaniline and thienylcarbonyl groups may contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(2-Chloro-4-nitroanilino)propyl]-N’-(2-thienylcarbonyl)thiourea is unique due to its combination of a thiourea group and a thienylcarbonyl group, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C15H15ClN4O3S2

Molecular Weight

398.9 g/mol

IUPAC Name

N-[3-(2-chloro-4-nitroanilino)propylcarbamothioyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H15ClN4O3S2/c16-11-9-10(20(22)23)4-5-12(11)17-6-2-7-18-15(24)19-14(21)13-3-1-8-25-13/h1,3-5,8-9,17H,2,6-7H2,(H2,18,19,21,24)

InChI Key

OGYQRBNDJNYTTL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=S)NCCCNC2=C(C=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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